Simvastatin-d3
Overview
Description
Simvastatin-d3 is a deuterium-labeled derivative of simvastatin, a lipid-lowering medication. Simvastatin is a competitive inhibitor of the enzyme hydroxymethylglutaryl-coenzyme A reductase, which plays a crucial role in the biosynthesis of cholesterol. By inhibiting this enzyme, simvastatin effectively reduces cholesterol levels in the blood. The deuterium labeling in this compound allows for its use in various pharmacokinetic and metabolic studies, providing insights into the behavior of simvastatin in biological systems .
Mechanism of Action
Target of Action
Simvastatin-d3, like other statins, primarily targets the enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) Reductase . This enzyme plays a crucial role in the endogenous production of cholesterol in the liver . By inhibiting HMG-CoA reductase, this compound effectively reduces the synthesis of cholesterol, thereby managing abnormal lipid levels and lowering the risk of cardiovascular disease .
Mode of Action
This compound acts by competitively inhibiting HMG-CoA reductase . This enzyme catalyzes the conversion of HMG-CoA to mevalonic acid, a critical step in cholesterol biosynthesis . By inhibiting this step, this compound reduces the production of cholesterol and other compounds involved in lipid metabolism and transport, including low-density lipop
Biochemical Analysis
Biochemical Properties
Simvastatin-d3, like Simvastatin, is a competitive inhibitor of HMG-CoA reductase . This enzyme catalyzes the conversion of HMG-CoA to mevalonate, a key step in cholesterol biosynthesis . By inhibiting this enzyme, this compound reduces the synthesis of cholesterol, thereby lowering the level of cholesterol in the blood . It has also been shown to exhibit anti-proliferative activity against cancer cells and induce apoptosis .
Cellular Effects
This compound has been shown to influence various cellular processes. For instance, it has been found to decrease the secretion of insulin in response to glucose stimuli at the cellular level . Additionally, it has been shown to suppress the expression of Pituitary Tumor-Transforming Gene 1 (PTTG1), a critical gene involved in human breast cancer invasion and metastasis .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to HMG-CoA reductase, inhibiting the enzyme’s activity . This results in a decrease in the production of mevalonate and, consequently, a reduction in cholesterol synthesis . Furthermore, this compound has been shown to downregulate nuclear factor-kappa B (NF-kappaB), activator protein-1, and hypoxia-inducible factor-1alpha in endothelial and arterial smooth muscle cells .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been shown to have temporal effects. For example, it has been observed to inhibit the expression of Matrix Metalloproteinase-2 (MMP-2) under conditions of oxygen glucose deprivation over time .
Dosage Effects in Animal Models
In animal models, the effects of this compound have been observed to vary with different dosages. For instance, in a study involving mice, Simvastatin (20 mg/kg) was administered intraperitoneally 24 hours before and just prior to an induced condition, leading to significant changes in the mice’s condition .
Metabolic Pathways
This compound is involved in the mevalonate pathway, where it inhibits the enzyme HMG-CoA reductase . This enzyme is crucial for the conversion of HMG-CoA to mevalonate, a key step in the biosynthesis of cholesterol .
Transport and Distribution
This compound is transported into bacteria cells, leading to drug bioaccumulation over time . This accumulation is augmented upon the addition of bile acids .
Subcellular Localization
Given that it inhibits HMG-CoA reductase, an enzyme located in the endoplasmic reticulum of cells , it can be inferred that this compound may also localize to this subcellular compartment.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Simvastatin-d3 involves the incorporation of deuterium atoms into the simvastatin molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. One common approach is the hydrogen-deuterium exchange reaction, where hydrogen atoms in the simvastatin molecule are replaced with deuterium atoms under specific conditions.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as fermentation, extraction, purification, and deuterium labeling. Advanced techniques like high-performance liquid chromatography and mass spectrometry are employed to monitor the incorporation of deuterium and ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions: Simvastatin-d3 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: Deuterium atoms in this compound can be substituted with other atoms or groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield deuterated oxides, while reduction can produce deuterated alcohols or hydrocarbons .
Scientific Research Applications
Simvastatin-d3 has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in studies involving the metabolism and pharmacokinetics of simvastatin.
Biology: Helps in understanding the biological pathways and interactions of simvastatin in living organisms.
Medicine: Assists in clinical research to evaluate the efficacy and safety of simvastatin in treating hypercholesterolemia and cardiovascular diseases.
Industry: Employed in the development of new formulations and drug delivery systems to enhance the bioavailability and therapeutic effects of simvastatin
Comparison with Similar Compounds
Atorvastatin: Another statin used to lower cholesterol levels.
Pravastatin: A statin with similar lipid-lowering effects.
Rosuvastatin: Known for its high potency in reducing cholesterol levels.
Lovastatin: The first statin to be marketed, with a similar mechanism of action.
Uniqueness of Simvastatin-d3: this compound is unique due to its deuterium labeling, which provides distinct advantages in pharmacokinetic and metabolic studies. The presence of deuterium atoms enhances the stability and allows for precise tracking of the compound in biological systems. This makes this compound a valuable tool in research and development, offering insights that are not possible with non-labeled compounds .
Properties
IUPAC Name |
[(1S,3R,7S,8S,8aR)-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] 2-methyl-2-(trideuteriomethyl)butanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H38O5/c1-6-25(4,5)24(28)30-21-12-15(2)11-17-8-7-16(3)20(23(17)21)10-9-19-13-18(26)14-22(27)29-19/h7-8,11,15-16,18-21,23,26H,6,9-10,12-14H2,1-5H3/t15-,16-,18+,19+,20-,21-,23-/m0/s1/i4D3/t15-,16-,18+,19+,20-,21-,23-,25? | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYMZZMVNJRMUDD-LONBHWHVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC3CC(CC(=O)O3)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C)(CC)C(=O)O[C@H]1C[C@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@@H]3C[C@H](CC(=O)O3)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H38O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501016170 | |
Record name | Simvastatin-d3 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501016170 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
421.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1002347-61-6 | |
Record name | Simvastatin-d3 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501016170 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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